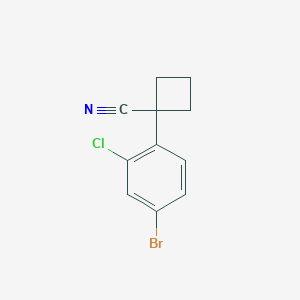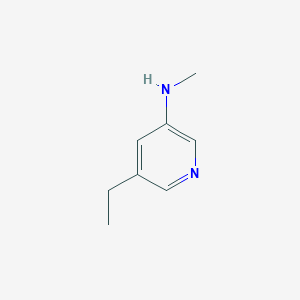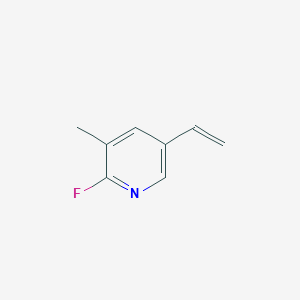![molecular formula C14H19ClF2N4O2 B12065246 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester CAS No. 2149590-34-9](/img/structure/B12065246.png)
1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a pyrimidinyl group, which is further modified with chloro and difluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various fields.
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of 4-(6-chloro-5-(difluoromethyl)-4-pyrimidinyl)piperazine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the esterification process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification techniques.
Analyse Chemischer Reaktionen
1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in scientific research across multiple disciplines:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can mimic or block the action of natural ligands, affecting signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester exhibits unique properties due to the presence of chloro and difluoromethyl groups. These groups enhance its reactivity and binding affinity, making it more effective in certain applications. Similar compounds include:
- 1-Piperazinecarboxylic acid, 4-(6-chloro-5-cyano-2-pyrazinyl)-2-methyl-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-chloro-2,3-dihydro-1-oxo-1H-pyrrolo[3,4-c]pyridin-6-yl)-, 1,1-dimethylethyl ester
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
2149590-34-9 |
|---|---|
Molekularformel |
C14H19ClF2N4O2 |
Molekulargewicht |
348.77 g/mol |
IUPAC-Name |
tert-butyl 4-[6-chloro-5-(difluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19ClF2N4O2/c1-14(2,3)23-13(22)21-6-4-20(5-7-21)12-9(11(16)17)10(15)18-8-19-12/h8,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
CNSFQHKOZJTGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)





